molecular formula C13H11N3O3S B10944932 (5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-cyclopropyl-5-(2-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10944932
M. Wt: 289.31 g/mol
InChI Key: DAJPNTZPBJGBJR-JXMROGBWSA-N
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Description

3-CYCLOPROPYL-5-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a cyclopropyl group, a nitrophenyl group, and a sulfanyl-imidazole moiety

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

(5E)-3-cyclopropyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H11N3O3S/c17-12-10(14-13(20)15(12)9-5-6-9)7-8-3-1-2-4-11(8)16(18)19/h1-4,7,9H,5-6H2,(H,14,20)/b10-7+

InChI Key

DAJPNTZPBJGBJR-JXMROGBWSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-5-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a cyclopropyl ketone with a nitrophenyl aldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with a thiol and an imidazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-5-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized imidazole derivatives .

Scientific Research Applications

3-CYCLOPROPYL-5-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-5-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl-imidazole moiety can also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-5-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
  • 3-CYCLOPROPYL-5-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 3-CYCLOPROPYL-5-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific functional groups, which confer distinct chemical and biological properties.

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